molecular formula C14H18N2O2 B14958274 1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14958274
M. Wt: 246.30 g/mol
InChI Key: JZEOAOXSTXVWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring substituted with a 3,5-dimethylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with a suitable pyrrolidine derivative. One common method is the amidation reaction, where the amine group of 3,5-dimethylphenylamine reacts with a carboxylic acid derivative of pyrrolidine under appropriate conditions, often using coupling reagents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
  • 1-(3,5-dimethylphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide
  • 1-(3,5-dimethylphenyl)-N-methyl-4-oxopyrrolidine-3-carboxamide

Uniqueness

1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3,5-dimethylphenyl group

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H18N2O2/c1-9-4-10(2)6-12(5-9)16-8-11(7-13(16)17)14(18)15-3/h4-6,11H,7-8H2,1-3H3,(H,15,18)

InChI Key

JZEOAOXSTXVWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.